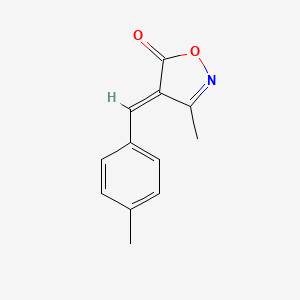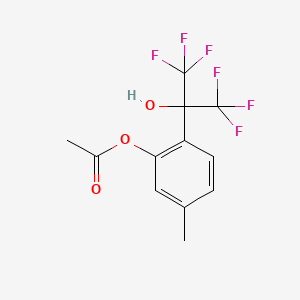
4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.10010796 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallographic and Theoretical Studies
Research into arylidene-isoxazolone compounds, closely related to 4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, provides insights into their crystallographic and theoretical aspects. Studies on compounds with methoxy substituents have shown different configurations in the solid state, highlighting the impact of substituents on the molecule's structure and properties. Theoretical studies, including density functional theory (DFT) calculations, have been used to understand the molecular geometry, vibrational frequencies, and electronic properties, offering a deeper understanding of their potential applications in materials science and molecular engineering (Brancatelli et al., 2011).
Nonlinear Optical Properties
Isoxazolone derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Studies on specific isoxazolone-based crystals have demonstrated significant second-harmonic generation (SHG) effects, indicating their potential as NLO materials. Such properties are analyzed through crystal growth experiments and theoretical calculations to understand the relationship between molecular structure and NLO behavior (Zhang et al., 2015).
Photochemical Synthesis and Larvicidal Activity
The potential of isoxazolone derivatives in organic synthesis and biological applications has been explored through photochemical methods. Research has focused on the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones via light-induced reactions, leading to efficient production techniques. Moreover, some synthesized compounds have demonstrated larvicidal activity against Aedes aegypti, suggesting their use in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Sampaio et al., 2023).
Antitumor and Cytotoxic Activities
The exploration of isoxazolone derivatives in medicinal chemistry has included the evaluation of their antitumor and cytotoxic activities. Synthesized isoxazolone compounds have been tested for their potential to inhibit cancer cell growth, with some showing promising results against various cancer cell lines. These studies provide a foundation for further investigation into the therapeutic potential of isoxazolone derivatives in cancer treatment (Rollas et al., 2011).
Synthetic Pathways and Chemical Synthesis
Research on isoxazolone derivatives has also focused on developing efficient synthetic pathways for their production. The versatility of isoxazolones in organic synthesis is highlighted by their incorporation into various chemical structures, leading to compounds with diverse biological activities. Multicomponent reactions involving isoxazolones have been optimized using different catalysts, showcasing the adaptability of these compounds in synthetic chemistry and their potential applications across various fields (Setia et al., 2020).
Propriétés
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-17(19-23-18(15)20)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPRRHJQIBGDNF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(Dimethylsulfamoyl)phenyl]sulfonyl-3-(5-phenylpyrimidin-2-yl)urea](/img/structure/B5579376.png)




![N'-[(E)-(2-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B5579422.png)
![4-PHENYL-2-[2-(PYRIDIN-2-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B5579429.png)
![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)
![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)
![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)
![2-{1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)
